molecular formula C19H14Cl2N4O2 B2396107 9-(2,3-dichlorophenyl)-2-(furan-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 538352-16-8

9-(2,3-dichlorophenyl)-2-(furan-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No. B2396107
M. Wt: 401.25
InChI Key: VDCYALDQSVGNPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(2,3-dichlorophenyl)-2-(furan-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a useful research compound. Its molecular formula is C19H14Cl2N4O2 and its molecular weight is 401.25. The purity is usually 95%.
BenchChem offers high-quality 9-(2,3-dichlorophenyl)-2-(furan-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(2,3-dichlorophenyl)-2-(furan-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '9-(2,3-dichlorophenyl)-2-(furan-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one' involves the condensation of 2-amino-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one with 2,3-dichlorobenzaldehyde followed by cyclization with furan-2-carbaldehyde. The reaction is carried out in the presence of a suitable catalyst and under controlled conditions to obtain the desired product.

Starting Materials
2-amino-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one, 2,3-dichlorobenzaldehyde, furan-2-carbaldehyde, catalyst

Reaction
Step 1: 2-amino-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one and 2,3-dichlorobenzaldehyde are mixed in a suitable solvent and stirred at room temperature for a specific time period., Step 2: The reaction mixture is then heated under reflux conditions to promote the condensation reaction., Step 3: After completion of the reaction, the solvent is removed and the resulting solid is washed with a suitable solvent to obtain the intermediate product., Step 4: The intermediate product is then mixed with furan-2-carbaldehyde in a suitable solvent and stirred at room temperature for a specific time period., Step 5: The reaction mixture is then heated under reflux conditions to promote the cyclization reaction., Step 6: After completion of the reaction, the solvent is removed and the resulting solid is washed with a suitable solvent to obtain the final product., Step 7: The final product is purified by recrystallization or column chromatography to obtain a pure compound.

properties

IUPAC Name

9-(2,3-dichlorophenyl)-2-(furan-2-yl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N4O2/c20-11-5-1-4-10(16(11)21)17-15-12(6-2-7-13(15)26)22-19-23-18(24-25(17)19)14-8-3-9-27-14/h1,3-5,8-9,17H,2,6-7H2,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCYALDQSVGNPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(N3C(=NC(=N3)C4=CC=CO4)N2)C5=C(C(=CC=C5)Cl)Cl)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2,3-dichlorophenyl)-2-(furan-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

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